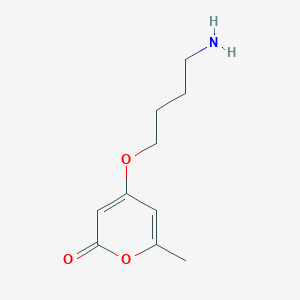

4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

4-(4-aminobutoxy)-6-methylpyran-2-one |

InChI |

InChI=1S/C10H15NO3/c1-8-6-9(7-10(12)14-8)13-5-3-2-4-11/h6-7H,2-5,11H2,1H3 |

InChI Key |

GQKZIMHEYCYAAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OCCCCN |

Origin of Product |

United States |

Design, Synthesis, and Characterization of Structural Analogs and Derivatives of 4 4 Aminobutoxy 6 Methyl 2h Pyran 2 One

Rational Design Principles for Pyran-2-one Based Scaffolds and Derivatives

The design of novel analogs based on the 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one scaffold is guided by established principles of medicinal chemistry, aiming to explore and expand upon its potential biological activities. The 2H-pyran-2-one ring is a privileged structure, known to interact with a variety of biological targets. rsc.org Key to the rational design process is the understanding of the structure-activity relationships (SAR) of this class of compounds.

The pyran-2-one ring itself is a highly stable and synthetically accessible starting point. mdpi.com Modifications are strategically planned at various positions of the pyranone ring (C3, C4, C5, and C6) and on the aminobutoxy side chain. The lactone functionality of the pyran-2-one ring is often critical for cytotoxic activity, and thus, modifications often focus on the substituents rather than the core ring structure itself. nih.gov

Design strategies often involve:

Isosteric and Bioisosteric Replacements: Replacing key functional groups with others that have similar steric and electronic properties to probe their importance in biological interactions.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation, which can enhance binding affinity to a target.

Scaffold Hopping: Replacing the pyran-2-one core with other heterocyclic systems while maintaining the spatial arrangement of key pharmacophoric features. imist.ma

Introduction of Diverse Substituents: Incorporating a variety of functional groups at different positions to modulate properties such as lipophilicity, hydrogen bonding capacity, and electronic distribution. For instance, SAR studies on related 4-amino-2H-pyran-2-one analogs have shown that an aromatic ring at the 6-position and a secondary amine at the 4-position are often preferred for certain biological activities. nih.gov

Systematic Chemical Modification Strategies on the Pyranone Ring

The 2H-pyran-2-one ring is susceptible to a variety of chemical modifications, allowing for the systematic introduction of diverse functional groups. The reactivity of the ring is characterized by electrophilic sites at positions 2, 4, and 6, and a nucleophilic center at position 5. imist.maimist.ma These reactive sites provide opportunities for a range of chemical transformations.

Common modification strategies include:

Functionalization at the C3 and C5 positions: The C3 position of 4-hydroxy-6-methyl-2H-pyran-2-one can undergo reactions such as Michael addition with α,β-unsaturated aldehydes. researchgate.net

Modification at the C4 position: The hydroxyl group at the C4 position is a key site for modification. It can be replaced by an amino group through reactions with primary amines, often under microwave irradiation to shorten reaction times and improve yields. nih.gov O-functionalization can also be achieved through Mitsunobu reactions or oxa-Michael additions. beilstein-journals.org

Modification at the C6 position: The methyl group at the C6 position can be functionalized. For instance, silyl-protection of the C4-hydroxyl group, followed by lithiation and alkylation, allows for the introduction of more complex side chains at this position. beilstein-journals.org Enamination of the methyl group at C2 or C6 using reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can also be performed. nih.gov

Ring Transformation Reactions: The pyran-2-one ring can undergo ring-opening and subsequent recyclization reactions with various nucleophiles, leading to the formation of different heterocyclic systems. imist.maresearchgate.net

The following table summarizes some common modification strategies on the pyranone ring:

| Position | Reagent/Reaction Type | Resulting Modification |

| C3 | Michael Addition (e.g., with 2-butenal) | Addition of an alkyl chain |

| C4 | Primary Amines (microwave irradiation) | Replacement of hydroxyl with an amino group |

| C4 | Mitsunobu Reaction / Oxa-Michael Addition | O-functionalization (ether formation) |

| C6 | Silyl-protection, Lithiation, Alkylation | Introduction of complex alkyl chains |

| C2/C6 | DMF-DMA | Enamination of the methyl group |

Synthesis of Substituted 4-Amino-2H-pyran-2-one Analogs

The synthesis of substituted 4-amino-2H-pyran-2-one analogs often starts from the readily available 4-hydroxy-6-methyl-2H-pyran-2-one (also known as triacetic acid lactone). nih.govbiosynth.com A common synthetic route involves a two-step process: chlorination of the 4-hydroxyl group followed by amination. nih.gov

A more direct and efficient method for the synthesis of N-substituted 4-aminocoumarins and related 4-amino-2-pyrones involves the reaction of the corresponding 4-hydroxy precursors with primary amines under microwave irradiation. nih.gov This method often avoids the opening of the lactone ring and can lead to excellent yields with significantly reduced reaction times. nih.gov

For the synthesis of more complex analogs, multi-component reactions are also employed. For example, a one-pot synthesis of 3-benzoylamino derivatives of 2H-pyran-2-ones can be achieved from appropriate ketones, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid in the presence of acetic anhydride. semanticscholar.org The benzoyl protecting group can subsequently be removed to yield the 3-amino-2H-pyran-2-one derivatives. semanticscholar.orgresearchgate.net

Development of Novel Heterocyclic Systems from Pyran-2-one Building Blocks

The 2H-pyran-2-one scaffold is a versatile building block for the synthesis of a wide array of other heterocyclic systems. imist.maimist.ma The pyran-2-one ring can undergo ring-opening and rearrangement reactions when treated with various nucleophilic reagents, leading to the formation of five, six, and seven-membered heterocyclic rings. imist.maresearchgate.net

Pyrroles: Condensation of 3-acetyl-4-hydroxy-6-methyl-pyran-2-one (dehydroacetic acid, DHA) with ethyl glycinate can lead to the formation of bicyclic pyrrolopyranones. imist.ma

Furans: The synthesis of furans from pyran-2-ones is less direct. However, general methods for furan (B31954) synthesis include the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, which can potentially be derived from pyran-2-one precursors. pharmaguideline.com Ring contraction of pyrylium salts, which can be formed from pyran-2-ones, can also yield 2-acylfurans. pharmaguideline.com

Diazoles: The reaction of pyran-2-one derivatives with hydrazines can lead to the formation of pyrazole (B372694) derivatives. For instance, the nucleophilic attack of substituted hydrazines on the α,β-unsaturated group of a chalcone derived from dehydroacetic acid can yield pyrazolylpyranone derivatives. imist.ma

Pyridones: The reaction of 4-hydroxy-6-methyl-2-pyrone with primary amines like benzylamine or 2-phenylethylamine under microwave irradiation can lead to the opening of the lactone ring and subsequent recyclization to form 4-amino-6-methyl-2-pyridones. nih.gov

Pyrimidines: Pyrano[2,3-d]pyrimidine derivatives can be synthesized through multi-component reactions. acs.orgnih.govjmaterenvironsci.com For example, the reaction of barbituric acid, malononitrile, and various aromatic aldehydes can yield pyrano[2,3-d]pyrimidine diones. nih.gov

Benzodiazepine Derivatives: Condensation of 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) with o-phenylenediamine (B120857) can lead to the formation of 1,5-benzodiazepine derivatives. imist.maimist.ma The reaction proceeds through nucleophilic attack of the amino group of o-phenylenediamine on the pyran-2-one ring, followed by intramolecular cyclization. researchgate.net

Spectroscopic and Structural Characterization of Synthesized Analogs

The structural elucidation of newly synthesized analogs of 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one is crucial and is achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the synthesized molecules. nih.govnajah.edu Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish connectivity between protons and carbons and to fully assign the chemical structures.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their elemental composition through high-resolution mass spectrometry (HRMS). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the characteristic carbonyl stretch of the lactone ring and the N-H and C-N stretches of the amino groups. najah.edunih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be useful for characterizing conjugated systems. tandfonline.com

Single-Crystal X-ray Diffraction (XRD): When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. najah.edutandfonline.com This technique is invaluable for unequivocally determining the three-dimensional structure of the synthesized analogs.

The following table provides an example of the types of spectroscopic data that would be collected for a synthesized analog:

| Technique | Information Obtained | Example Data for a Hypothetical Analog |

| 1H NMR | Proton chemical shifts, coupling constants, integration | δ 7.5-7.2 (m, 5H, Ar-H), 5.9 (s, 1H, pyran-H), 4.1 (t, 2H, O-CH2), 3.0 (t, 2H, N-CH2), 2.3 (s, 3H, CH3), 1.8-1.6 (m, 4H, CH2CH2) |

| 13C NMR | Carbon chemical shifts | δ 164.2 (C=O), 162.1, 158.4, 140.1, 129.2, 128.5, 127.8, 98.5, 67.8, 40.1, 26.5, 25.8, 20.1 |

| Mass Spec (HRMS) | Exact mass, molecular formula | m/z [M+H]+ calculated for C16H20NO3: 274.1438; found: 274.1441 |

| IR | Functional group vibrations | νmax 3350 (N-H), 2940 (C-H), 1710 (C=O, lactone), 1640 (C=C), 1250 (C-O) cm-1 |

Mechanistic Investigations of Biological Activities of 4 4 Aminobutoxy 6 Methyl 2h Pyran 2 One and Its Derivatives

Elucidation of Molecular Targets and Pathways

The biological activities of pyran-2-one derivatives stem from their interaction with various molecular targets, influencing critical cellular pathways. Research has identified several key targets, including enzymes and structural proteins, that are crucial for cell growth, proliferation, and survival.

One significant molecular target identified for pyran-2-one derivatives is α-tubulin. researchgate.net Molecular docking studies have shown that certain 6-heptyl-5,6-dihydro-2H-pyran-2-ones exhibit a high affinity for the pironetin-binding site of α-tubulin. researchgate.net Pironetin is a known microtubule polymerization inhibitor that binds covalently to α-tubulin. researchgate.net The structural similarity suggests that these pyran-2-one compounds may function as antimitotic agents by disrupting microtubule dynamics, a mechanism that could contribute to their cytotoxic potential. researchgate.net

In the context of antifungal activity, the Target of Rapamycin (TOR) pathway has been identified as a key regulatory cascade affected by pyran-2-one compounds like 6-pentyl-2H-pyran-2-one (6PP). mdpi.com The TOR pathway is a conserved signaling cascade that governs essential cellular processes such as growth, metabolism, and survival in response to nutrient availability. mdpi.commdpi.com Transcriptomic analysis of the oomycete Peronophythora litchii treated with 6PP revealed significant upregulation of TOR pathway-related genes, including those for PlCytochrome C and the transcription factor PlYY1. mdpi.com Conversely, genes that negatively regulate the TOR pathway were downregulated. mdpi.com This suggests that 6PP's mechanism of action involves the modulation of the TOR pathway, influencing vegetative growth and virulence. mdpi.com

Furthermore, in cancer cell lines, pyran-2-one derivatives isolated from Croton crassifolius have been shown to induce apoptosis through the p53-mediated Ras/Raf/ERK pathway. nih.gov This pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov The activation of this pathway by pyran-2-one compounds leads to programmed cell death in cancer cells, highlighting another critical mechanism for their anticancer effects. nih.gov

Mechanisms of Antimicrobial Activity of Pyran-2-one Derivatives

The antimicrobial properties of pyran-2-one derivatives are attributed to several mechanisms, primarily involving the disruption of microbial structures and functions. The core chemical structure, particularly the α,β-unsaturated δ-lactone, is considered a key pharmacophore responsible for these activities. researchgate.net

A primary mechanism of antimicrobial action involves the inhibition of biofilm formation, which is a critical virulence factor for many pathogens, including the fungus Candida albicans. acs.org Biofilm provides a protective environment for microbes, rendering them resistant to antifungal agents. Certain novel pyrone-based derivatives have demonstrated potent antibiofilm and antihyphal activities without affecting the growth of planktonic (free-floating) cells. acs.org This specificity suggests that the compounds target pathways essential for biofilm development and hyphal proliferation. acs.org

Molecular docking studies indicate that these pyrone derivatives may target the N-terminal peptide-binding cavity of the adhesin protein ALS3 in C. albicans. acs.org By binding to key residues in this cavity, the compounds can competitively inhibit the adhesion of the fungus to host cells, a crucial first step in biofilm formation. acs.org The inhibition of cell aggregation and hyphal development further confirms that these compounds disrupt the structural integrity of biofilms. acs.org

For antibacterial activity, the α,β-enone system within the 2H-pyran-3(6H)-one structure is essential. nih.gov Structure-activity relationship studies have shown that the nature and size of substituents at various positions on the pyran ring significantly influence the antimicrobial potency. nih.gov For instance, bulkier substituents at the C-2 position and the presence of phenylthio or benzenesulfonyl groups tend to enhance activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus species. nih.gov The activity of Michael adducts of these compounds may be due to a retro-Michael reaction, which releases the active α,β-enone system. nih.gov

Preclinical and In Vitro Anticancer Activity Mechanisms

The anticancer potential of 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one and its analogs has been explored through various preclinical and in vitro studies, focusing on their ability to inhibit cancer cell growth and identifying the structural features necessary for this activity.

Pyran-2-one derivatives have demonstrated significant and selective growth inhibitory activity against a range of human tumor cell lines. nih.govnih.gov For example, monticolides A and B, which are 6-heptyl-5,6-dihydro-2H-pyran-2-ones, have shown cytotoxic effects against human cancer cell lines including HeLa (cervix) and MCF-7 (breast), with IC₅₀ values below 10 μM. researchgate.net Similarly, pyran-2-one derivatives from Croton crassifolius displayed high cytotoxicity against the HepG2 liver cancer cell line, with one compound showing an IC₅₀ value of 9.8 μM, while exhibiting no obvious cytotoxicity towards the normal liver cell line LO2. nih.gov

A simplified class of cytotoxic agents, 4-amino-2H-pyran-2-one (APO) analogs, which are structurally related to the more complex anticancer agent neo-tanshinlactone, have also shown significant tumor cell growth inhibitory activity in vitro. nih.gov The growth inhibitory potential of various pyran-2-one derivatives has been evaluated using MTT assays across multiple human cancer cell lines. nih.gov For instance, certain 6-acrylic phenethyl ester-2-pyranone derivatives showed significant activity against MCF-7, HSC-2, and HeLa cell lines. nih.gov

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Monticolides A & B | HeLa | Cervix | <10 | researchgate.net |

| Monticolides A & B | MCF-7 | Breast | <10 | researchgate.net |

| Pyran-2-one from C. crassifolius (Compound 1) | HepG2 | Liver | 9.8 | nih.gov |

| Pyran-2-one from C. crassifolius (Compound 1) | LO2 (Normal) | Liver | No obvious cytotoxicity | nih.gov |

| 6-Acrylic phenethyl ester-2-pyranone (Compound 5t) | MCF-7 | Breast | Significant Activity | nih.gov |

| 6-Acrylic phenethyl ester-2-pyranone (Compound 5t) | HSC-2 | Oral Squamous | Significant Activity | nih.gov |

| 6-Acrylic phenethyl ester-2-pyranone (Compound 5t) | HeLa | Cervix | Significant Activity | nih.gov |

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of pyran-2-one derivatives that are essential for their cytotoxic effects. The 5,6-dihydro-α-pyrone moiety is considered the primary pharmacophore responsible for the cytotoxic activity of these α,β-unsaturated δ-lactones. researchgate.net The lactone ring system is a common feature in many bioactive natural products with antitumor properties. nih.gov

For the 4-amino-2H-pyran-2-one (APO) analogs, preliminary SAR has been established by incorporating various substituents on the pyranone ring. nih.gov The nature of these substitutions significantly impacts the growth inhibitory activity. Similarly, for 6-acrylic phenethyl ester-2-pyranone derivatives, modifications on the phenyl ring have shown that electron-withdrawing groups can decrease antitumor activity. nih.gov In contrast, a compound with multiple electron-donating methyl groups (2,4,6-trimethylated) showed significant activity against several cell lines. nih.gov This indicates that the electronic properties of the substituents play a critical role in the compound's ability to interact with its biological target. The pyran-2-one ring serves as a powerful scaffold for developing novel heterocyclic compounds with potent pharmacological properties. researchgate.netimist.ma

Mode of Action Studies for Herbicidal Activity

The herbicidal properties of pyran-2-one derivatives are an area of active investigation, with studies focusing on their molecular mechanisms to develop new and effective weed control agents.

Transcriptomic profiling, particularly through RNA sequencing (RNA-seq), has become a valuable tool for investigating the molecular mode of action of herbicides. nih.govresearchgate.net This high-throughput method allows for a broad comparison of gene expression between herbicide-treated and untreated plants, helping to identify the biological pathways disrupted by the compound. researchgate.net

For a series of novel 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives (APD), which showed potent pre-emergent herbicidal activity, RNA sequencing was employed to elucidate their preliminary molecular mode of action. mdpi.com The study suggested that the growth inhibition of weeds by the lead compound, APD-II-15, might result from the disruption of carbon metabolism and the formation of the cytoskeleton. mdpi.com These processes are fundamental to plant growth and development, and their interruption can lead to plant death.

RNA-seq is particularly effective for discovering genes related to non-target site resistance (NTSR), which often involves metabolic pathways that detoxify the herbicide. nih.gov By analyzing the transcriptomic changes, researchers can identify candidate genes involved in transport and metabolism, such as ABC transporters and cytochrome P450s, which may be involved in the plant's response to the herbicide. researchgate.net Such studies are crucial for understanding how pyran-2-one-based herbicides work at a molecular level and for designing compounds that can overcome existing resistance mechanisms. nih.govmdpi.com

Disruption of Carbon Metabolism and Cytoskeleton Formation as Mechanisms

Detailed investigations specifically linking 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one to the disruption of carbon metabolism or cytoskeleton formation are not prominently documented. However, the biological activities of some pyran-containing compounds suggest potential interactions with fundamental cellular processes. For instance, certain natural products with a pyran ring system have been shown to interfere with metabolic pathways, although the direct impact on carbon metabolism at a molecular level is an area requiring further research.

Similarly, the effect of pyran-2-one derivatives on cytoskeleton formation is not a widely studied area. Some natural products, such as Phoslactomycin B, which contains a 2H-pyran-2-one moiety, are known to regulate the actin cytoskeleton, albeit indirectly, by inhibiting protein phosphatases involved in cell signaling pathways that control actin depolymerization. wikipedia.org This suggests that while a direct interaction with cytoskeletal proteins might not be the primary mechanism, interference with regulatory pathways is a possibility.

Other Reported Diverse Biological Activities and Their Underlying Molecular Mechanisms

Derivatives of 2H-pyran-2-one are recognized for a wide array of biological activities. researchgate.net The specific nature and potency of these activities are often dictated by the substitutions on the pyran-2-one core.

Antifungal Activity: Several 4-methyl-6-alkyl-2H-pyran-2-ones have demonstrated notable in vitro antifungal activity against various pathogenic fungi. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of key fungal enzymes. For example, some derivatives have been shown to inhibit lanosterol-14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. researchgate.net

Antitumor Activity: Substituted 4-amino-2H-pyran-2-one (APO) analogs have been identified as a class of cytotoxic agents with significant in vitro anticancer activity. nih.govnih.gov Structure-activity relationship (SAR) studies have provided insights into their potential mechanisms. The presence of an aromatic ring at the 6-position and a secondary aromatic amine at the 4-position of the pyranone ring are critical for their tumor cell growth inhibitory activity. nih.govnih.gov While the precise molecular targets are not fully elucidated, these compounds represent a promising scaffold for the development of new anticancer agents.

Enzyme Inhibition: The pyran-2-one scaffold is present in various enzyme inhibitors. For example, some derivatives have been investigated as inhibitors of human leukocyte elastase and chymotrypsin. researchgate.net Additionally, kojic acid, a naturally occurring 4-pyrone derivative, acts as a mild inhibitor of tyrosinase, an enzyme involved in pigment formation, by chelating copper ions in the enzyme's active site. wikipedia.org This suggests that pyran-2-one derivatives could potentially target a range of enzymes through various interaction modes.

Other Pharmacological Activities: The broader class of pyran derivatives exhibits a range of other pharmacological effects, including vasorelaxant, antimicrobial, and antioxidant activities. mdpi.com The vasorelaxant effects of some 4H-pyran derivatives are proposed to occur through the blockade of Ca2+ channels. mdpi.com Furthermore, pyran-based compounds have been explored for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase. nih.gov

The diverse biological activities of pyran-2-one derivatives are summarized in the table below.

| Biological Activity | Investigated Derivatives | Potential Molecular Mechanism |

| Antifungal | 4-methyl-6-alkyl-2H-pyran-2-ones | Inhibition of lanosterol-14α-demethylase researchgate.net |

| Antitumor | Substituted 4-amino-2H-pyran-2-ones | Cytotoxic effects, structure-dependent activity nih.govnih.gov |

| Enzyme Inhibition | Various pyran-2-one derivatives | Inhibition of elastase, chymotrypsin, tyrosinase researchgate.netwikipedia.org |

| Vasorelaxant | 4H-pyran derivatives | Ca2+ channel blockade mdpi.com |

| Anticholinesterase | Pyran-based derivatives | Inhibition of acetylcholinesterase and butyrylcholinesterase nih.gov |

Computational and Theoretical Approaches in Pyran 2 One Research

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum-chemical method used to investigate the electronic properties of molecules. For pyran-2-one derivatives, DFT calculations are instrumental in understanding their reactivity, stability, and spectroscopic properties. mdpi.comsemanticscholar.org These studies typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure and then calculating various electronic descriptors.

Key aspects analyzed through DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on the molecule's surface. mdpi.comsemanticscholar.org They identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. For pyran-2-ones, the carbonyl oxygen typically represents a region of high negative potential, while hydrogen atoms attached to nitrogen or oxygen can be sites of positive potential.

Global Reactivity Descriptors: DFT calculations are used to determine chemical potential, hardness, softness, and the electrophilicity index, which provide quantitative measures of a molecule's reactivity. nih.gov

These theoretical calculations have been successfully applied to various pyran-2-one analogs to explain their behavior in reactions like cycloadditions and to predict their biological activity based on electronic features. rsc.orgnih.gov

Table 1: Representative DFT-Calculated Reactivity Descriptors for a Polysubstituted 2H-pyran-2-one Analog (Note: This data is illustrative for a related pyran-2-one derivative and not specific to 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one)

| Descriptor | Symbol | Illustrative Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.3 eV |

| Chemical Potential | µ | -3.85 eV |

| Global Hardness | η | 2.65 eV |

| Global Softness | S | 0.19 eV⁻¹ |

| Electrophilicity Index | ω | 2.79 eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a detailed view of their conformational flexibility and intermolecular interactions. semanticscholar.org For a molecule like 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one, with its flexible butoxy chain, MD simulations are particularly valuable for exploring the accessible conformations and their relative stabilities.

Key applications of MD simulations in this context include:

Conformational Analysis: MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules. beilstein-archives.orgbeilstein-journals.org

Solvent Interactions: By simulating the pyran-2-one derivative in a solvent box (e.g., water), MD can reveal how the solvent organizes around the molecule. semanticscholar.org Analysis of radial distribution functions and the number of hydrogen bonds can quantify the strength and nature of solute-solvent interactions, which is essential for predicting solubility. semanticscholar.org

Ligand-Protein Interactions: In drug discovery research, MD simulations are used to study the stability of a ligand (like a pyran-2-one derivative) when bound to a protein target. nih.gov The root mean square deviation (RMSD) of the ligand's position over the simulation time is often used as a measure of the stability of the binding complex. A stable, low RMSD value suggests a strong and persistent interaction. nih.gov

For example, MD simulations on kojic acid fused pyran derivatives have been used to confirm their stable binding within an enzyme's active site, highlighting critical hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.gov

Quantum-Chemical Methods for Understanding Molecular Reactivity

Beyond DFT, a range of quantum-chemical methods are employed to provide a deeper understanding of the molecular reactivity of pyran-2-ones. These methods are used to model reaction mechanisms, calculate transition state energies, and rationalize experimental outcomes.

Reaction Mechanism Studies: Quantum-chemical calculations can elucidate the step-by-step mechanism of chemical reactions. For instance, the reactivity of 2H-pyran-2-ones in inverse-electron-demand Diels-Alder (IEDDA) reactions has been investigated theoretically. rsc.orgresearchgate.net These studies calculate the activation energies for different possible pathways, explaining why certain products are formed preferentially.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation) effects. beilstein-archives.org These interactions, such as delocalization of electron density from a lone pair orbital to an antibonding orbital, can significantly influence the stability of different conformations or tautomers.

Condensed Fukui Functions: This descriptor, derived from quantum-chemical calculations, helps to pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, offering a more detailed picture of local reactivity than MEP maps alone. nih.gov

These computational tools allow researchers to build predictive models of reactivity, guiding the design of new synthetic routes and the development of novel pyran-2-one derivatives with desired properties. rsc.org

Tautomerization Studies and Their Influence on Reactivity

Tautomerization, the interconversion of structural isomers through proton migration, is a key consideration for many heterocyclic compounds, including pyran-2-one derivatives. rsc.org Specifically, compounds with a 4-hydroxy-2H-pyran-2-one core are well-known to exhibit keto-enol tautomerism. najah.eduresearchgate.net While 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one has an alkoxy group rather than a hydroxyl group at the C4 position, the potential for tautomerism in related structures makes it a relevant area of theoretical investigation.

Quantum-chemical methods are essential for studying tautomeric equilibria:

Relative Stability: Calculations can determine the relative energies of different tautomeric forms (e.g., keto vs. enol or imino vs. enamine forms). researchgate.net This allows for the prediction of which tautomer will be predominant under given conditions (e.g., in the gas phase or in different solvents).

Interconversion Barriers: By locating the transition state structure for the proton transfer, computational methods can calculate the activation energy barrier for tautomerization. This provides information on the kinetic stability of each tautomer and the rate at which they interconvert.

Solvent Effects: The stability of tautomers can be highly dependent on the solvent environment. Theoretical models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a bulk solvent, revealing how solvent polarity can shift the tautomeric equilibrium by preferentially stabilizing one form over another. rsc.org For instance, the stabilization of open-chain tautomers of some 2-imino-2H-pyran derivatives has been attributed to specific hydrogen-bonding interactions with solvent molecules. rsc.org

Understanding the tautomeric preferences of a molecule is critical, as different tautomers can exhibit vastly different chemical reactivity, biological activity, and spectroscopic signatures.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Synthetic Pathways for Enhanced Functionalization

The future development of 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one as a therapeutic lead hinges on the ability to generate a diverse library of analogs for structure-activity relationship (SAR) studies. While general methods for pyran-2-one synthesis are established, novel and efficient synthetic pathways are needed to allow for precise and varied functionalization of this specific scaffold.

Future synthetic strategies should focus on:

Late-stage functionalization: Developing reactions that allow for the modification of the core structure and its side chains in the final steps of the synthesis. This would enable the rapid generation of a wide range of derivatives from a common intermediate.

Diversity-oriented synthesis: Employing strategies that can produce a wide variety of structurally different molecules from a simple starting material. This could involve multi-component reactions or combinatorial chemistry approaches. nih.gov

Green chemistry approaches: Utilizing environmentally friendly reagents and solvents, as well as catalytic methods, to make the synthesis more sustainable and cost-effective. nih.govtaylorandfrancis.com

Discovery of New Biological Targets and Mechanisms for Pyran-2-one Derivatives

The broad biological activity of pyran-2-one derivatives suggests that they may interact with multiple biological targets. researchgate.net Identifying these targets and elucidating the mechanisms of action are crucial steps in the preclinical development of 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one.

Future research in this area should involve:

High-throughput screening: Screening a library of 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels.

Target identification studies: For active compounds, techniques such as affinity chromatography, photoaffinity labeling, and proteomics can be used to identify their specific molecular targets.

Mechanism of action studies: Once a target is identified, detailed biochemical and cellular assays should be conducted to understand how the compound modulates the target's function and the downstream cellular effects. For instance, some acetoxy-4-methylcoumarins, which share the pyran-2-one core, have been shown to act via enzymatic transfer of acetyl groups. nih.gov

Given the structural features of 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one, potential biological targets could include kinases, proteases, and G protein-coupled receptors. The flexible aminobutoxy chain could potentially interact with deep binding pockets in these proteins.

Integration of Advanced Computational Techniques for Rational Design and Prediction

Computational chemistry plays an increasingly important role in modern drug discovery. The application of advanced computational techniques can accelerate the design and optimization of 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one derivatives.

Key computational approaches to be integrated include:

Molecular docking and virtual screening: Using computer models of known biological targets to predict how different pyran-2-one derivatives will bind and to identify the most promising candidates for synthesis and testing.

Quantum mechanics (QM) calculations: Employing methods like Density Functional Theory (DFT) to study the electronic properties, reactivity, and stability of the compounds. mdpi.comamrita.edu This can provide insights into their chemical behavior and potential for metabolic degradation.

Molecular dynamics (MD) simulations: Simulating the dynamic behavior of the compound and its interaction with a biological target over time. This can help to understand the stability of the drug-target complex and the role of solvent molecules. amrita.edu

Quantitative Structure-Activity Relationship (QSAR) studies: Developing mathematical models that relate the chemical structure of the compounds to their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives.

These computational tools can help to prioritize synthetic efforts, reduce the number of compounds that need to be synthesized and tested, and ultimately lead to the more rapid identification of potent and selective drug candidates.

Development of Pyran-2-one Scaffolds for Specialized Research Applications

Beyond their potential as therapeutic agents, pyran-2-one scaffolds can be valuable tools for chemical biology research. The development of specialized derivatives of 4-(4-Aminobutoxy)-6-methyl-2H-pyran-2-one can aid in the study of biological processes and the validation of new drug targets.

Future directions in this area include:

Development of chemical probes: Synthesizing derivatives with reporter tags, such as fluorescent dyes or biotin, to visualize the localization of the compound within cells and to identify its binding partners.

Creation of photoactivatable derivatives: Designing compounds that can be activated by light to allow for precise spatial and temporal control of their biological activity.

Use as fragments in fragment-based drug discovery: The pyran-2-one core can serve as a starting point for the development of larger, more potent inhibitors by linking it to other small molecule fragments that bind to adjacent sites on a protein target.

The versatility of the pyran-2-one scaffold makes it an ideal platform for the development of such specialized research tools. researchgate.netimist.ma

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.